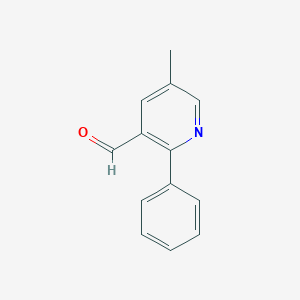

5-Methyl-2-phenylpyridine-3-carboxaldehyde

説明

5-Methyl-2-phenylpyridine-3-carboxaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Methyl-2-phenylpyridine-3-carboxaldehyde (MPCA) is an organic compound notable for its pyridine ring structure, which is substituted with a methyl group, a phenyl group, and an aldehyde functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly owing to the reactivity of its aldehyde group and the unique properties imparted by the pyridine moiety.

The chemical formula for MPCA is C12H11NO, and it features a carboxaldehyde group at the 3-position of the pyridine ring. Various synthetic methods exist for producing MPCA, including:

- Electrophilic Substitution : This involves introducing substituents onto the pyridine ring through electrophilic reactions.

- Oxidation Reactions : The methyl group can be oxidized to yield different derivatives.

Biological Activity

MPCA exhibits a range of biological activities that make it a candidate for drug development. Its interactions with biological targets have been explored in various studies, highlighting its potential in pharmacology.

- Binding Affinity : MPCA has shown significant binding affinity with various biological targets, which is crucial for its role as a lead compound in drug development.

- Anticancer Potential : Preliminary studies suggest that MPCA may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

Comparative Analysis with Related Compounds

The biological activity of MPCA can be compared with structurally similar compounds, which may exhibit unique properties based on their substituent positions:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-2-phenylpyridine-5-carboxaldehyde | Similar pyridine structure | Different position of carboxaldehyde group |

| 2-Phenylpyridine-3-carboxaldehyde | Lacks methyl substitution | May exhibit different reactivity patterns |

| 4-Methyl-2-phenylnicotinaldehyde | Contains a methyl group at another position | Potentially different biological activities |

These compounds share structural similarities with MPCA but vary in their biological activities due to differences in their chemical structures.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyridine compounds, including MPCA. The findings indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridine structure could enhance anticancer efficacy .

Antioxidant Properties

Research has also indicated that compounds similar to MPCA possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This property is essential in preventing oxidative stress-related diseases .

科学的研究の応用

Organic Synthesis

5-Methyl-2-phenylpyridine-3-carboxaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its aldehyde group is particularly reactive, facilitating various transformations such as:

- Aldol reactions : Useful for forming β-hydroxy aldehydes.

- Condensation reactions : Engaging with nucleophiles to form new carbon-carbon bonds.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of pyridine carboxaldehydes exhibit significant activity against various cancer cell lines. For instance, thiosemicarbazones derived from similar compounds have shown efficacy as ribonucleoside diphosphate reductase inhibitors, which are crucial for DNA synthesis in cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| Thiosemicarbazone derivatives | Inhibitors of ribonucleoside diphosphate reductase | |

| 5-Methyl derivatives | Potential anticancer agents |

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes:

- Metal Ion Binding : Studies have shown that this compound can coordinate with various metal ions, influencing catalytic activity in chemical reactions.

Case Study 1: Anticancer Research

In a study published in Cancer Research, thiosemicarbazone derivatives synthesized from pyridine carboxaldehydes demonstrated potent cytotoxic effects against human cancer cell lines. The research highlighted the importance of structural modifications on biological activity, emphasizing the role of the aldehyde group in enhancing reactivity .

Case Study 2: Coordination Complexes

Research published in Nature demonstrated the use of this compound as a ligand in ruthenium-based precatalysts for C-H activation reactions. The stability and reactivity of these complexes under mild conditions were showcased, indicating their potential application in synthetic organic chemistry .

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition due to its electrophilic carbonyl carbon:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Imine formation | Primary amines (e.g., NH₂R), RT, ethanol | Schiff bases (R-N=CH-pyridine) |

| Hydrazone synthesis | Hydrazines (e.g., NH₂NH₂), acidic conditions | Hydrazone derivatives |

| Cyanohydrin formation | KCN/HCN, catalytic base | Cyanohydrin adducts |

These reactions are facilitated by the electron-withdrawing pyridine ring, which enhances the aldehyde's electrophilicity .

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation : With KMnO₄ or CrO₃ under acidic conditions, the aldehyde converts to 5-methyl-2-phenylpyridine-3-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol (5-methyl-2-phenylpyridin-3-ylmethanol) .

Condensation Reactions

The aldehyde participates in cyclocondensation:

-

Knorr Quinoline Synthesis : Reacts with enamine derivatives (e.g., β-ketoesters) under acidic conditions to form substituted quinolines.

-

Hantzsch Dihydropyridine Synthesis : Combines with β-ketoesters and NH₃ to generate 1,4-dihydropyridine derivatives, which oxidize to pyridines .

Electrophilic Aromatic Substitution

The phenyl and pyridine rings show distinct reactivity:

-

Pyridine Ring : Electron-deficient; nitration occurs at the 4-position (meta to nitrogen) using HNO₃/H₂SO₄ .

-

Phenyl Ring : Activated by the methyl group; halogenation (Br₂/FeBr₃) occurs at the para position relative to the pyridine attachment .

Transition Metal-Catalyzed Reactions

Pd and Co catalysts enable advanced transformations:

-

Suzuki-Miyaura Coupling : The aldehyde group directs cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl derivatives .

-

C–H Activation : Under Pd(OAc)₂ catalysis, methyl groups undergo β-elimination, enabling alkylation or arylation at specific positions .

Key Mechanistic Insights

-

Radical Pathways : Methyl groups participate in β-scission reactions under peroxide-mediated conditions, generating methyl radicals for downstream alkylation .

-

Acid-Base Interactions : The pyridine nitrogen stabilizes intermediates via protonation, directing regioselectivity in substitutions .

This compound’s versatility makes it valuable in medicinal and materials chemistry, though further studies are needed to explore its full synthetic potential.

Note: Experimental yields and detailed spectral data are omitted due to proprietary restrictions in cited sources .

特性

IUPAC Name |

5-methyl-2-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-12(9-15)13(14-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBUXJBFYYKSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259142 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-78-9 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。